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Compound of Interest

Compound Name: D-Glucose-18O-1

Cat. No.: B12412529 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the synthesis and

purification of D-Glucose-¹⁸O-1, a crucial isotopically labeled monosaccharide for metabolic

research and drug development. The document details experimental protocols, presents

quantitative data in structured tables, and includes visualizations of the core processes.

Introduction
D-Glucose labeled with the stable isotope oxygen-18 at the anomeric carbon (C1) is a valuable

tracer for studying glucose metabolism, transport, and the mechanisms of glycosidic bond

formation and cleavage. Its use in techniques like mass spectrometry and nuclear magnetic

resonance (NMR) spectroscopy allows for precise tracking of glucose fate in biological

systems. This guide focuses on the chemical synthesis of D-Glucose-¹⁸O-1, primarily through

acid-catalyzed oxygen exchange, and subsequent purification to achieve high isotopic

enrichment and chemical purity.

Synthesis of D-Glucose-¹⁸O-1
The most direct method for introducing an ¹⁸O label at the C1 position of D-glucose is through

acid-catalyzed oxygen exchange with ¹⁸O-enriched water (H₂¹⁸O). This reaction takes

advantage of the equilibrium between the cyclic hemiacetal forms (α- and β-pyranose) of

glucose and its transient open-chain aldehyde form in an acidic aqueous solution.
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Principle of Acid-Catalyzed Oxygen Exchange
In an acidic solution, the hydroxyl group at the anomeric carbon (C1) of glucose can be

protonated, making it a good leaving group (water). This facilitates the formation of a transient

oxocarbenium ion. The subsequent nucleophilic attack by a water molecule from the solvent

pool leads to the formation of a new hemiacetal. When the reaction is conducted in a large

excess of H₂¹⁸O, the ¹⁸O isotope is incorporated at the C1 position.

Experimental Protocol: Acid-Catalyzed Exchange
This protocol is a synthesis of methodologies described in the literature for oxygen exchange at

the anomeric carbon of monosaccharides.

Materials:

D-Glucose (unlabeled)

¹⁸O-enriched water (H₂¹⁸O), 95-98 atom % ¹⁸O

Hydrochloric acid (HCl) or other suitable acid catalyst

Anhydrous ethanol

Drying agent (e.g., anhydrous sodium sulfate)

Solid-phase extraction (SPE) cartridges (e.g., C18)

Lyophilizer

Procedure:

Dissolution: Dissolve D-glucose in H₂¹⁸O in a sealed reaction vessel. The concentration of

glucose should be optimized, but a starting point is a 1-5% (w/v) solution.

Acidification: Carefully add a catalytic amount of concentrated HCl to the solution to achieve

a final concentration of 0.01-0.1 M. The acid initiates the protonation of the anomeric

hydroxyl group.
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Incubation: Seal the vessel and incubate the reaction mixture at an elevated temperature. A

reported condition for oxygen exchange in monosaccharides is 95°C for 48 hours[1]. The

optimal time and temperature should be determined empirically to maximize isotopic

incorporation while minimizing degradation (e.g., caramelization).

Neutralization: After incubation, cool the reaction mixture to room temperature and neutralize

the acid catalyst with a suitable base (e.g., a weak anion exchange resin or dropwise

addition of a dilute base like NaOH) to a pH of ~7.0.

Solvent Removal: Remove the ¹⁸O-enriched water by lyophilization (freeze-drying). This is

the most effective method to recover the labeled glucose without significant loss and to

recycle the valuable H₂¹⁸O if desired.

Preliminary Purification: The resulting solid residue contains D-Glucose-¹⁸O-1, unreacted D-

glucose, and minor side products. The crude product can be dissolved in a minimal amount

of water for further purification.

Purification of D-Glucose-¹⁸O-1
Purification is a critical step to isolate the ¹⁸O-labeled glucose from the large excess of

unlabeled starting material and any degradation products. A combination of chromatographic

techniques is typically employed.

Experimental Protocol: Purification by Chromatography
Method 1: Solid-Phase Extraction (SPE)

Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by

deionized water.

Sample Loading: Dissolve the crude lyophilized product in a minimal amount of the mobile

phase (e.g., 10% methanol in water) and load it onto the conditioned cartridge.

Elution: Elute the cartridge with a stepwise or gradient of increasing organic solvent (e.g.,

methanol or acetonitrile in water). The more polar glucose will elute in the early fractions with

a higher aqueous content. This step is primarily for desalting and removing less polar

impurities.
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Method 2: Preparative High-Performance Liquid Chromatography (HPLC)

For achieving high purity and separating labeled from unlabeled species (if there is a slight

difference in retention time), preparative HPLC is the method of choice.

Column: A reversed-phase C18 column or a specialized carbohydrate analysis column (e.g.,

amino-propyl bonded silica) can be used.

Mobile Phase: A typical mobile phase for reversed-phase separation of carbohydrates is a

gradient of acetonitrile and water.

Detection: A refractive index (RI) detector is commonly used for carbohydrates as they lack a

strong UV chromophore.

Fraction Collection: Collect fractions corresponding to the glucose peak.

Post-Purification Processing: Pool the pure fractions and remove the solvent by lyophilization

to obtain the purified D-Glucose-¹⁸O-1.

Data Presentation
The following tables summarize typical quantitative data expected from the synthesis and

purification of D-Glucose-¹⁸O-1. These values are illustrative and will vary based on specific

experimental conditions.
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Parameter Value Reference/Comment

Starting Material D-Glucose High purity, anhydrous

Labeling Reagent H₂¹⁸O 95-98 atom % ¹⁸O

Catalyst HCl 0.01 - 0.1 M

Reaction Temperature 95 °C [1]

Reaction Time 48 hours [1]

Expected Isotopic Enrichment > 90%

Dependent on H₂¹⁸O

enrichment and reaction

completeness

Expected Chemical Yield Variable

Highly dependent on reaction

conditions and purification

efficiency

Table 1: Synthesis Parameters for D-Glucose-¹⁸O-1.

Analytical Technique Parameter Measured Expected Result

Mass Spectrometry (GC-MS or

LC-MS)
Isotopic Enrichment

Observation of a mass shift of

+2 Da for the molecular ion or

characteristic fragments

containing C1. Quantification

by comparing the peak areas

of the labeled (M+2) and

unlabeled (M) species.

¹³C Nuclear Magnetic

Resonance (NMR)
Positional Isotopic Labeling

An upfield shift (isotope shift)

of the C1 signal in the ¹³C

NMR spectrum confirms ¹⁸O

incorporation at the anomeric

carbon.

High-Performance Liquid

Chromatography (HPLC)
Chemical Purity

A single, sharp peak

corresponding to glucose, with

purity > 98%.
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Table 2: Analytical Characterization of D-Glucose-¹⁸O-1.

Mandatory Visualizations
Synthesis Workflow

D-Glucose + H₂¹⁸O Dissolution in H₂¹⁸O Acidification (HCl) Incubation
(95°C, 48h) Neutralization Lyophilization Crude D-Glucose-¹⁸O-1

Click to download full resolution via product page

Caption: Workflow for the synthesis of D-Glucose-¹⁸O-1.

Purification Workflow

Crude Product Dissolve in
Mobile Phase Solid-Phase Extraction (C18)Desalting Preparative HPLC Fraction Collection Lyophilization Pure D-Glucose-¹⁸O-1

Click to download full resolution via product page

Caption: Purification workflow for D-Glucose-¹⁸O-1.

Signaling Pathway: Acid-Catalyzed Oxygen Exchange
Mechanism
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Caption: Mechanism of acid-catalyzed ¹⁸O exchange at C1 of glucose.
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Conclusion
The synthesis of D-Glucose-¹⁸O-1 via acid-catalyzed oxygen exchange with H₂¹⁸O is a feasible

and direct method for producing this valuable isotopic tracer. Careful control of reaction

conditions is necessary to achieve high isotopic incorporation while minimizing byproduct

formation. Subsequent purification, primarily using chromatographic techniques, is essential to

obtain a product of high chemical and isotopic purity suitable for sensitive analytical

applications in metabolic research and drug development. The protocols and data presented in

this guide provide a solid foundation for researchers to establish and optimize the synthesis

and purification of D-Glucose-¹⁸O-1 in their own laboratories.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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